

# A Comparative Physicochemical Analysis of Glasdegib Monomaleate and Dimaleate Salt Forms

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## Compound of Interest

Compound Name: *Glasdegib Maleate*

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**Executive Summary:** Glasdegib, an inhibitor of the Hedgehog signaling pathway, is a critical therapeutic agent for acute myeloid leukemia. While the commercially available formulation utilizes the monomaleate salt, recent research has explored a dimaleate form, revealing distinct physicochemical characteristics. This technical guide provides an in-depth comparison of Glasdegib monomaleate and Glasdegib dimaleate, focusing on solubility, thermal properties, crystal structure, and stability. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical methods. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two salt forms.

## Comparative Physicochemical Properties

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's processability, stability, and bioavailability. Glasdegib is commercially formulated as a monomaleate salt.<sup>[1]</sup> A newly synthesized dimaleate salt form has been characterized and compared to the monomaleate analogue, revealing significant differences in their physicochemical profiles.<sup>[1][2][3]</sup>

## Solubility and Dissolution

A key differentiator between the two salt forms is their aqueous solubility. Glasdegib monomaleate is described as a moderately soluble drug.<sup>[2]</sup> The dimaleate form, however,

exhibits different solubility characteristics across various pH levels.

Table 1: Comparative Solubility of Glasdegib Salts

Salt Form	pH	Solubility (mg/mL)
Glasdegib Monomaleate	Aqueous	1.7[1][2]
Glasdegib Dimaleate	1.2	> 20
Glasdegib Dimaleate	4.0	0.8
Glasdegib Dimaleate	5.5	< 0.1

| Glasdegib Dimaleate | 7.0 | < 0.1 |

Data sourced from Peklar et al., 2022.[1]

The dimaleate salt shows significantly higher solubility in highly acidic conditions (pH 1.2) compared to the monomaleate's general aqueous solubility, but its solubility dramatically decreases as the pH increases.

## Thermal Analysis

Thermal analysis provides insights into the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to characterize the thermal behavior of both salt forms.[1]

The DSC thermogram for Glasdegib monomaleate showed two endothermic transitions, with the first at a peak of 124.8 °C associated with desolvation, followed by melting.[1] In contrast, the Glasdegib dimaleate DSC curve indicates greater thermal stability, with a single endothermic peak at a higher temperature of 169.3 °C.[1] TGA data complements this, showing mass loss for the dimaleate form beginning at temperatures above 110 °C.[1]

Table 2: Thermal Analysis Data for Glasdegib Salts

Salt Form	Technique	Onset Temperature (°C)	Peak Temperature (°C)	Observations
Glasdegib Monomaleate	DSC	118.5	124.8	First transition, likely desolvation. <a href="#">[1]</a>
Glasdegib Dimaleate	DSC	165.9	169.3	Indicates good thermal stability. <a href="#">[1]</a>
Glasdegib Monomaleate	TGA	> 100	-	2.3% mass loss associated with the first DSC peak. <a href="#">[1]</a>

| Glasdegib Dimaleate | TGA | > 110 | - | Mass loss starts.[\[1\]](#) |

Data sourced from Peklar et al., 2022.[\[1\]](#)

## Crystal Structure

Single-crystal X-ray diffraction revealed fundamental structural differences between the two salts. Glasdegib monomaleate crystallizes in the monoclinic space group  $P2_1$ , with one protonated Glasdegib molecule and one maleate monoanion in the asymmetric unit.[\[1\]](#) The dimaleate form, surprisingly, exists as a double-salt, crystallizing in the same  $P2_1$  space group but with an asymmetric unit containing one double-protonated Glasdegib molecule and two maleate monoanions.[\[1\]](#)

Table 3: Crystallographic Data for Glasdegib Salts

Parameter	Glasdegib Monomaleate	Glasdegib Dimaleate
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1$	$P2_1$

| Asymmetric Unit | 1 protonated Glasdegib, 1 maleate monoanion | 1 double-protonated Glasdegib, 2 maleate monoanions |

Data sourced from Peklar et al., 2022.[1]

## Chemical Stability

The monomaleate salt was previously selected for development due to its favorable chemical stability, particularly its low formation of the (2S,4R)-epimer under stress conditions (50°C and 75% relative humidity over 6 weeks).[2] Stress stability testing was conducted on both forms at 40°C and 75% relative humidity for three months to compare them directly.[1][4]

Table 4: Stress Stability Comparison (40°C / 75% RH)

<b>Salt Form</b>	<b>Purity after 3 months (%)</b>	<b>Chiral Purity after 3 months (%)</b>
<b>Glasdegib Monomaleate</b>	<b>99.81</b>	<b>99.91</b>

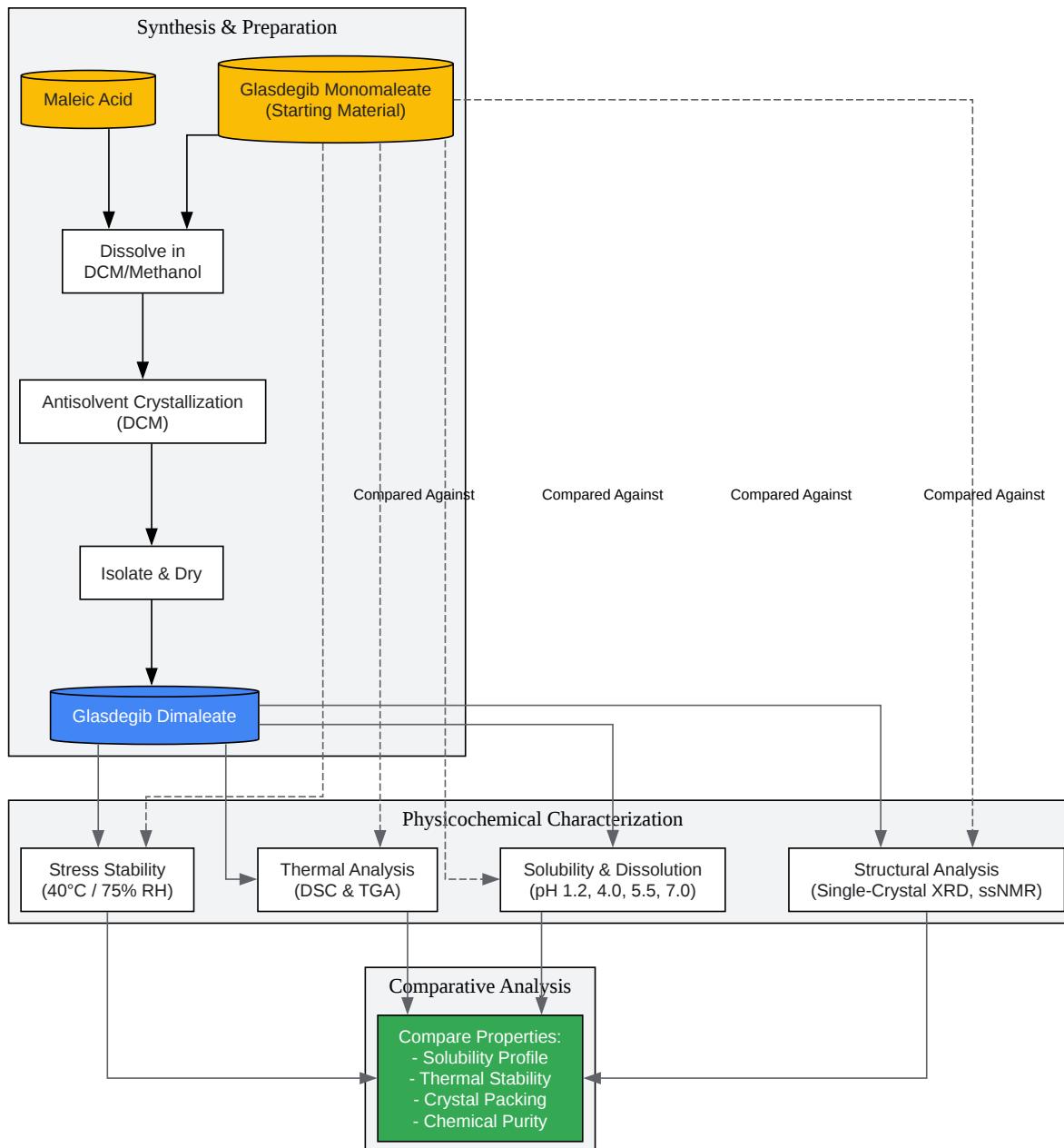
| Glasdegib Dimaleate | 99.70 | 99.87 |

Data sourced from Peklar et al., 2022.[1]

Both salts demonstrated high stability under these conditions, with the monomaleate form showing slightly higher purity and chiral purity after three months.

## Experimental and Logical Workflows

The characterization and comparison of these two salt forms follow a logical progression from synthesis to detailed analysis.



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**Caption:** Experimental workflow for the synthesis and comparative analysis of Glasdegib salts.

## Experimental Methodologies

The following protocols are based on the methods described by Peklar et al., 2022.[1]

### Synthesis of Glasdegib Dimaleate

Glasdegib monomaleate (100 mg) and maleic acid (31 mg) were dissolved in a heated (40°C) mixture of dichloromethane (1.9 mL) and methanol (0.1 mL) with sonication. The resulting clear solution was filtered. While stirring, dichloromethane (12 mL) was added as an antisolvent. The mixture was stirred for approximately 18 hours at room temperature, and the resulting white solid was filtered and dried to yield Glasdegib dimaleate.[1]

### Solubility and Dissolution Measurement

Experiments were conducted at 37°C in a reactor system with magnetic stirring (300 rpm). An excess amount of the Glasdegib salt was added to various buffer solutions (pH 1.2, 4.0, 5.5, and 7.0). Samples were taken at multiple time points, filtered, and the concentration of Glasdegib was determined using ultra-high-performance liquid chromatography (UHPLC) with UV detection.[1]

### Stress Stability Testing

Samples of both the monomaleate and dimaleate salts were stored in an open dish at 40°C and 75% relative humidity for three months. Analyses for chemical purity (UHPLC) and chiral purity (chiral HPLC) were performed at the start and after one, two, and three months.[1][4]

### Differential Scanning Calorimetry (DSC)

DSC analysis was performed using a Mettler Toledo DSC 1 STARe System. Samples were weighed into aluminum pans with pierced lids. The analysis was conducted under a nitrogen purge, typically with a heating rate of 10 K/min.[1]

### Thermogravimetric Analysis (TGA)

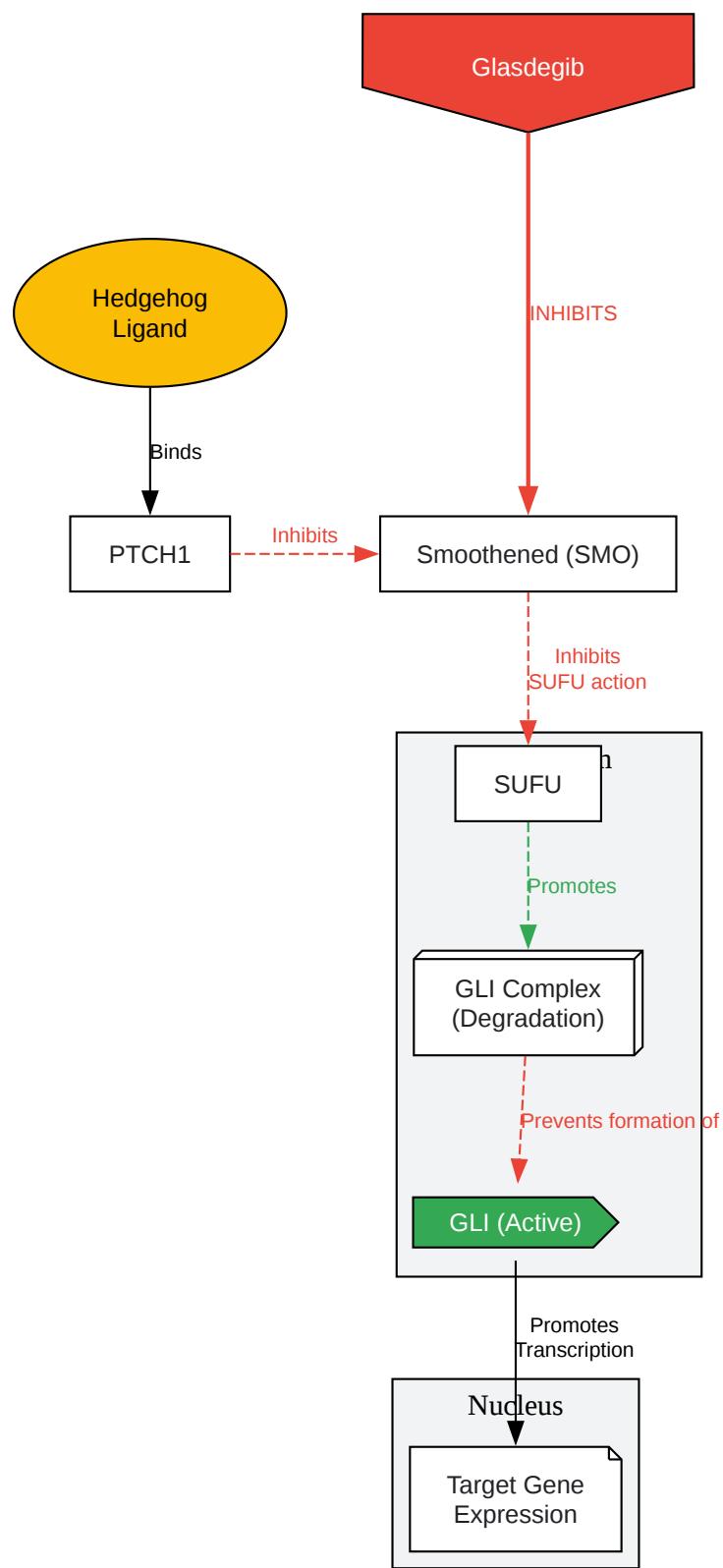
TGA was performed using a Mettler Toledo TGA/DSC 1 STARe System. Samples were placed in aluminum pans and heated under a nitrogen purge, typically at a rate of 10 K/min, to determine mass loss as a function of temperature.[1]

## Single-Crystal X-ray Diffraction (XRD)

Data for single crystals of both salts were collected on a SuperNova Dual diffractometer using Cu-K $\alpha$  radiation at 150 K. The structures were solved and refined using specialized crystallographic software (SHELXT, SHELXL).[1]

## Mechanism of Action: Hedgehog Signaling Pathway

Glasdegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, including acute myeloid leukemia.[5] It specifically targets Smoothened (SMO), a key transmembrane protein in this cascade.[6]

[Click to download full resolution via product page](#)**Caption:** The Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.

## Conclusion

The investigation into Glasdegib dimaleate reveals a salt form with distinct physicochemical properties compared to the marketed monomaleate. The dimaleate salt offers significantly enhanced solubility in highly acidic environments but is less soluble in neutral or basic conditions. While it demonstrates superior thermal stability, the monomaleate form maintains a slight edge in chemical and chiral stability under the tested stress conditions. The structural analysis confirms the dimaleate as a double-salt, a key differentiator from the monomaleate.<sup>[1]</sup> These findings provide valuable data for formulation scientists and drug development professionals, highlighting the critical impact of salt form selection on the overall characteristics of an active pharmaceutical ingredient.

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## References

- 1. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
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